molecular formula C14H11NO2 B6379360 5-(3-Cyanophenyl)-2-methoxyphenol CAS No. 1261946-31-9

5-(3-Cyanophenyl)-2-methoxyphenol

Cat. No.: B6379360
CAS No.: 1261946-31-9
M. Wt: 225.24 g/mol
InChI Key: YBWNRFANTGJRNZ-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy group at the ortho position and a 3-cyanophenyl substituent at the para position of the phenol ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

The compound’s bioactivity is highlighted in studies targeting enzyme inhibition, such as HIV-1 RNase H and integrase (IN) , and salicylate synthase (MbtI) .

Properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-6-5-12(8-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWNRFANTGJRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685433
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-31-9
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)-2-methoxyphenol typically involves the reaction of 3-cyanophenol with methoxyphenol under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 5-(3-Cyanophenyl)-2-methoxyphenol may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Cyanophenyl)-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bioactivity

The position of substituents on the phenyl ring significantly impacts biological activity:

  • Meta vs. Para Substitution: In HIV-1 RNase H/IN inhibitors, replacing a 4-cyanophenyl (para) group with 3-cyanophenyl (meta) in compound 80 reduced dual inhibition activity (IC50 RNase H: 1.77 µM; IC50 IN: 1.18 µM) . Conversely, meta-substituted analogs like compound 82 (3-cyanophenyl) showed enhanced selectivity and potency compared to para-substituted counterparts .
  • Electron-Withdrawing Groups: The cyano group’s electron-withdrawing nature enhances binding to enzymatic pockets. For example, 5-(3-cyanophenyl)furan-2-carboxylic acid (1f) demonstrated improved potency in MbtI inhibition (IC50: ~125 µM) compared to non-cyano analogs .
Table 1: Bioactivity of Selected Analogs
Compound Substituent Target Enzyme IC50 (µM) Selectivity (RNase H/IN Ratio) Reference
5-(3-Cyanophenyl)-2-methoxy 3-CN, 2-OCH3 HIV-1 RNase H/IN 1.18–1.77 Low (~1.5)
5-(4-Cyanophenyl)-2-methoxy 4-CN, 2-OCH3 HIV-1 RNase H/IN Higher Reduced
5-(3-CN-phenyl)furan-2-COOH 3-CN, furan-2-COOH MbtI (Salicylate Synthase) 125 N/A

Functional Group Variations

  • Halogen-Substituted Analogs: 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol (CAS 18802-67-0) replaces the cyano group with chlorine, altering polarity and steric bulk. Such substitutions may reduce hydrogen-bonding capacity but improve lipophilicity .
  • Fluorinated Derivatives: 5-(3-Cyanophenyl)-2-fluorobenzoic acid introduces fluorine, which enhances metabolic stability and bioavailability. Its safety profile aligns with standard research chemicals .
Table 2: Physical Properties of Structural Analogs
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
5-(3-Cyanophenyl)-2-methoxy C14H11NO2 225.25 Not reported −CN, −OCH3
5-(4-Cl-2-OCH3-phenyl)-2-CN C14H10ClNO2 267.69 Not reported −Cl, −CN, −OCH3
1-(2-Cl-4-OH-3-OCH3-phenyl) C9H9ClO3 200.62 97–98 −Cl, −OH, −OCH3

Heterocyclic and Bicyclic Derivatives

  • Furan and Benzofuran Derivatives: Compounds like 4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol (CAS 10035-27-5) incorporate heterocyclic rings, altering electronic distribution and enhancing rigidity .
  • Bicyclo[3.3.1]nonane Mimetics: Derivatives with 2-methoxyphenol annulated to bicyclo[3.3.1]nonane demonstrate cytotoxicity against A549 lung carcinoma cells, highlighting the role of methoxyphenol in anticancer activity .

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